2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Description
Properties
IUPAC Name |
2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFN3OS/c1-7(2)10(14)11(19)16-13-18-17-12(20-13)8-3-5-9(15)6-4-8/h3-7,10H,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDKPSXUIRBUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process of electrophilic substitution, a common mechanism for aromatic compounds.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that this compound may also affect a variety of biochemical pathways.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its combination of a brominated butanamide side chain and a 4-fluorophenyl-thiadiazole scaffold. Below is a comparative analysis with key analogues:
Key Observations
Role of Halogenation :
- The bromine in the target compound’s butanamide chain may enhance lipophilicity and electrophilic reactivity, similar to bromine’s role in improving anticonvulsant activity in compounds .
- 4-Fluorophenyl substitution is a recurring motif in bioactive thiadiazoles, contributing to π-π stacking interactions with biological targets .
Side Chain Variations :
- Urea vs. Butanamide : Urea-containing analogues () exhibit potent anticonvulsant activity, suggesting that the target compound’s butanamide group may alter target affinity or pharmacokinetics .
- Trifluoromethyl and Methoxy Groups : Pesticidal analogues () highlight how electron-withdrawing groups (e.g., CF₃) or polar moieties (e.g., methoxy) can shift applications from therapeutic to agrochemical .
Research Findings and Implications
- Anticonvulsant Potential: The structural similarity to urea-based thiadiazoles () suggests the target compound could be screened for CNS activity, particularly given the efficacy of bromine and fluorophenyl groups in modulating ion channels .
- Pesticidal vs. Pharmaceutical Applications : Unlike pesticidal thiadiazoles (), the target compound lacks strongly electron-deficient groups (e.g., CF₃), which may favor drug-like properties over pesticidal activity .
- Crystallographic Insights : The oxime-containing analogue () demonstrates the importance of substituent positioning for molecular packing, a factor relevant to the target compound’s stability and formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
